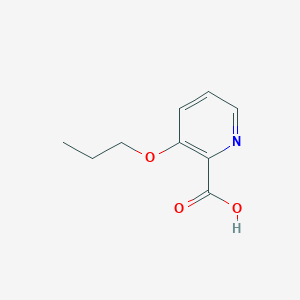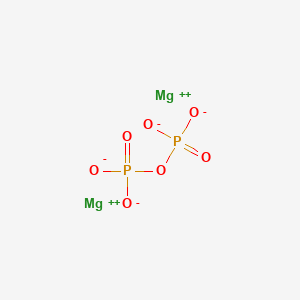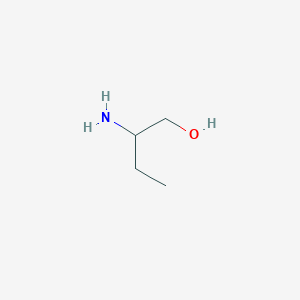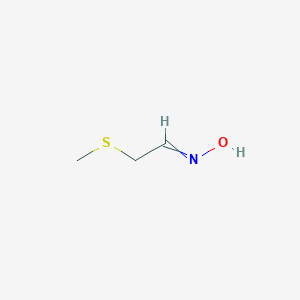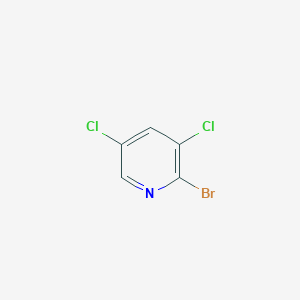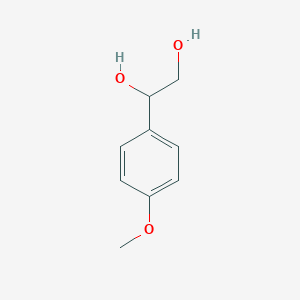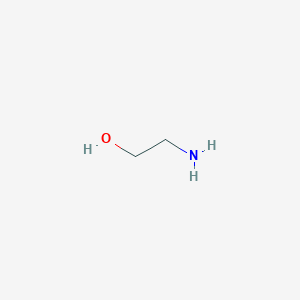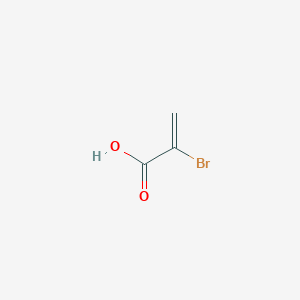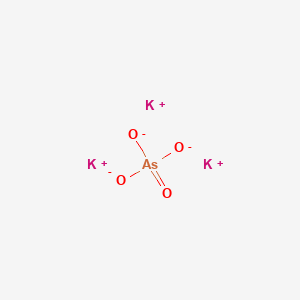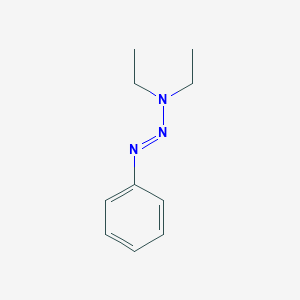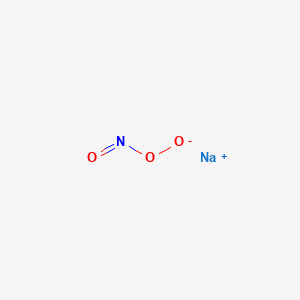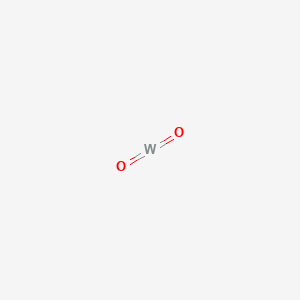![molecular formula C8H12Br2 B080543 1,4-Dibromobicyclo[2.2.2]octane CAS No. 10364-04-2](/img/structure/B80543.png)
1,4-Dibromobicyclo[2.2.2]octane
Overview
Description
1,4-Dibromobicyclo[2.2.2]octane is a chemical compound . It is similar to 1,4-diazabicyclo[2.2.2]octane (DABCO), which is a colorless solid and a highly nucleophilic tertiary amine base .
Synthesis Analysis
DABCO has been used as a starting material for the synthesis of piperazine derivatives . It has also been used as a catalyst and reagent in polymerization and organic synthesis .Molecular Structure Analysis
The molecular structure of 1,4-Dibromobicyclo[2.2.2]octane is represented by the SMILES notationC1CC2(CCC1(CC2)Br)Br . Chemical Reactions Analysis
DABCO has been used as a catalyst for numerous organic transformations . It functions as a nucleophile as well as a base in a variety of processes for the synthesis of a wide array of molecules .Physical And Chemical Properties Analysis
1,4-Dibromobicyclo[2.2.2]octane is a solid compound .Scientific Research Applications
Photoelectron Spectroscopy : The synthesis and photoelectron spectra of 1,4-dibromobicyclo[2.2.2]octane and related compounds have been studied. These studies are crucial for understanding the electronic structures of these compounds (Honegger et al., 1987).
Smectic Tetragonal Mesophase : Research on 1,4-dialkyl-1,4-diazoniabicyclo[2.2.2]octane dibromides identified a smectic tetragonal mesophase. These studies contribute to the understanding of liquid crystal materials (Ohta et al., 2000).
Crystal Structure Analysis : The crystal structure of 1,4-diazoniabicyclo[2.2.2]octane diiodide monohydrate, a related compound, has been analyzed, contributing to the understanding of structural chemistry (Maderlehner & Pfitzner, 2012).
Phase Transition Studies : The phase transition of 1,4-dialkyl-1,4-diazoniabicyclo[2.2.2]octane dibromides was studied, providing insights into the behavior of these compounds under different temperature conditions (Imamura et al., 1986).
Iodination of Aryl Amines : The compound has been used in regioselective iodination reactions, demonstrating its potential in organic synthesis (Alikarami et al., 2015).
Mechanistic Definition in Organic Reactions : Studies have been conducted to understand the mechanism of reactions involving 1,4-dihalobicyclo[2.2.2]octanes, offering insights into organic chemistry reactions (Adcock et al., 1985).
Encapsulation Studies : Research on the encapsulation of diquats by resorcinarenes using 1,4-diazoniabicyclo[2.2.2]octane derivatives revealed novel hydrogen-bonded molecular capsules, contributing to supramolecular chemistry (Mansikkamäki et al., 2002).
Catalysis in Organic Synthesis : 1,4-Diazabicyclo[2.2.2]octane (DABCO), a related compound, has been used as a catalyst in various organic reactions, highlighting its versatility in chemical synthesis (Bita, 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,4-dibromobicyclo[2.2.2]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Br2/c9-7-1-2-8(10,5-3-7)6-4-7/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKVRFWRGLDBMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50300128 | |
| Record name | 1,4-Dibromobicyclo[2.2.2]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50300128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dibromobicyclo[2.2.2]octane | |
CAS RN |
10364-04-2 | |
| Record name | 1,4-Dibromobicyclo[2.2.2]octane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135011 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Dibromobicyclo[2.2.2]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50300128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



